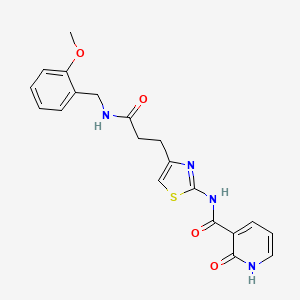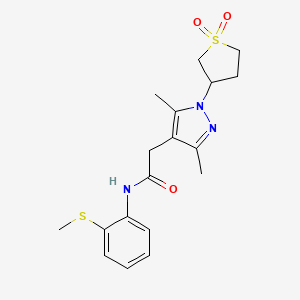
N-(4-(3-((2-メトキシベンジル)アミノ)-3-オキソプロピル)チアゾール-2-イル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N-(4-(3-((2-メトキシベンジル)アミノ)-3-オキソプロピル)チアゾール-2-イル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミドの科学研究における応用について、6つのユニークな応用に焦点を当てて包括的に分析します。
抗がん研究
この化合物は、がん細胞増殖に関与する特定の酵素や経路を阻害する能力により、抗がん研究において潜在的な可能性を示しています。その構造により、さまざまな分子標的に相互作用することができ、新しいがん治療法の開発につながる可能性があります。 研究により、この化合物の誘導体ががん細胞のアポトーシスを誘導できることが示されており、腫瘍学におけるさらなる調査のための有望な候補となっています .
抗菌剤
この化合物のチアゾールおよびピリジン部分は、その抗菌特性に寄与しています。研究により、さまざまな細菌および真菌病原体に対する有効性が実証されています。 これは、特に抗生物質耐性の高まりの中で、新しい抗菌剤を開発するための貴重な候補となります .
神経保護効果
この化合物は、特にアルツハイマー病やパーキンソン病などの神経変性疾患の文脈において、その神経保護効果について検討されてきました。 酸化ストレスと炎症経路を調節する能力により、神経細胞を損傷から保護し、これらの状態に対する潜在的な治療上の利点をもたらす可能性があります.
抗炎症作用
この化合物の構造により、炎症反応に関与する重要な酵素やシグナル伝達分子を阻害できます。これは、新しい抗炎症薬を開発するための潜在的な候補となります。 研究により、さまざまなモデルにおいて炎症を軽減できることが示されており、関節炎やその他の炎症性疾患などの治療における有用性を示唆しています .
作用機序
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Thiazole derivatives have been reported to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . The exact mode of action would depend on the specific targets and the biochemical environment.
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways, often related to their biological activities . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways .
Pharmacokinetics
Thiazole derivatives, for instance, are known for their good bioavailability and stability .
Result of Action
Based on the known biological activities of thiazole derivatives, the effects could include the inhibition of certain proteins or enzymes, the disruption of cell membranes, or the induction of apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, the presence of other compounds, and the specific biochemical environment within the target cells. Thiazole derivatives are generally stable under physiological conditions and can interact with various biomolecules in the cellular environment .
特性
IUPAC Name |
N-[4-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-28-16-7-3-2-5-13(16)11-22-17(25)9-8-14-12-29-20(23-14)24-19(27)15-6-4-10-21-18(15)26/h2-7,10,12H,8-9,11H2,1H3,(H,21,26)(H,22,25)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGFCSAWMRWAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2477166.png)
![2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2477168.png)


![5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2477173.png)
![2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2477174.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477177.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2477178.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide](/img/structure/B2477181.png)
